2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-[3-(methoxymethyl)pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-9(10(12)13)11-5-4-8(6-11)7-14-2/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YCJIKNPKTMKDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1CCC(C1)COC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis via Nucleophilic Substitution of Pyrrolidine Derivatives
- Start with commercially available pyrrolidine derivatives, such as N-alkylated pyrrolidines.
- React with chloromethyl methyl ether (or similar methoxymethylating agents) to introduce the methoxymethyl group at the 3-position.
- The reaction generally proceeds under basic conditions, often using potassium carbonate or sodium hydride as bases, in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Pyrrolidine derivative + Chloromethyl methyl ether → 3-(Methoxymethyl)pyrrolidine derivative
- Temperature: 0°C to room temperature.
- Catalyst: None or catalytic amounts of phase-transfer catalysts.
- Solvent: DMF or DMSO.
Summary of Key Reaction Conditions and Data
| Step | Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation of pyrrolidine | Chloromethyl methyl ether | DMF/DMSO | 0°C to RT | Introduces methoxymethyl group |
| 2 | Acylation of amino group | Butanoic acid derivative (activated) | DCM/THF | 0°C to RT | Forms amide linkage |
| 3 | Cyclization (if applicable) | Formaldehyde, catalysts | DMSO/tert-butanol | Reflux | Constructs pyrrolidine ring |
Notes and Considerations
- Protective groups may be employed during intermediate steps to prevent undesired reactions.
- Purification typically involves column chromatography, recrystallization, or preparative HPLC.
- Reaction optimization depends on substrate purity, reagent equivalents, and temperature control.
- Yield and purity are enhanced through careful control of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with MCHR1 Antagonists
highlights SNAP-7941 derivatives, which are pyrimidinecarboxylate-based MCHR1 antagonists. Key differences include:
Key Observations:
- Substituent Effects : The methoxymethyl group in the target compound is less lipophilic than the fluoroethyl (FE@SNAP) or tosyloxyethyl (Tos@SNAP) groups, suggesting improved aqueous solubility but possibly reduced blood-brain barrier penetration .
- Carboxylic Acid Role : Both the target compound and SNAP-acid (a precursor in ) retain a carboxylic acid moiety, critical for interactions with basic residues in receptor binding pockets .
Comparison with Anti-Inflammatory Butanoic Acid Derivatives
describes anti-inflammatory agents with structural similarities, such as 2-methyl-2-(phenoxy)butanoic acid derivatives. Key contrasts include:
Key Observations:
- Aromatic vs. Heterocyclic Substituents: The anti-inflammatory agents in rely on aromatic phenoxy groups for activity, whereas the target compound’s pyrrolidine-methoxymethyl substituent may favor interactions with amine-binding receptors (e.g., GPCRs) rather than cyclooxygenase (COX) enzymes .
- Acid Strength : The electron-withdrawing pyrrolidinyl group in the target compound could reduce the acidity of the carboxylic acid compared to phenyl-substituted derivatives, altering ionization and membrane permeability .
Q & A
Q. What are the key synthetic routes for 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with butanoic acid precursors. For example, methoxymethyl-substituted pyrrolidines (e.g., 2-methoxymethylpyrrolidine) can undergo nucleophilic substitution or amidation reactions with activated butanoic acid intermediates (e.g., acid chlorides or mixed anhydrides). Catalysts like HATU or DCC are often used to enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions such as epimerization or hydrolysis . Purity (>95%) is verified via HPLC or GC-MS, as seen in analogous pyrrolidine derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to resolve the methoxymethyl (-OCHO-) group (δ ~3.3–3.5 ppm) and pyrrolidine ring protons (δ ~1.8–3.0 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H] (expected m/z for CHNO: 201.1365).
- Chiral HPLC : To verify enantiopurity if synthesized via asymmetric routes, as seen in related pyrrolidine-carboxylic acid derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies in activity (e.g., IC values) may arise from assay-specific factors:
- Receptor subtype selectivity : Use radioligand binding assays (e.g., αvβ6 integrin inhibition, as in structurally related compounds) to compare affinity across isoforms .
- Cell permeability : Evaluate logP and membrane permeability via PAMPA assays. Methoxymethyl groups can enhance solubility but reduce passive diffusion, requiring prodrug strategies .
- Metabolic stability : Incubate with liver microsomes (e.g., human/rat) to identify metabolic hotspots (e.g., ester hydrolysis) .
Q. How does the methoxymethyl-pyrrolidine moiety influence the compound’s pharmacokinetic profile compared to unmodified pyrrolidine derivatives?
- Methodological Answer :
- Lipophilicity : The methoxymethyl group increases polarity (clogP reduction by ~0.5–1.0 units), improving aqueous solubility but potentially reducing CNS penetration.
- Metabolic stability : The ether bond in methoxymethyl is resistant to CYP450 oxidation compared to alkyl chains, as demonstrated in analogs like 5-(methoxycarbonyl)pyrrolo-pyridines .
- Protein binding : Assess via equilibrium dialysis; polar substituents may lower plasma protein binding, enhancing free fraction availability .
Q. What are the challenges in designing enantioselective syntheses for this compound, and how are they addressed?
- Methodological Answer :
- Chiral center control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation.
- Epimerization risk : Low-temperature (<0°C) reaction conditions and non-polar solvents (e.g., toluene) minimize racemization during acid coupling steps, as validated in related pyrrolidine-3-carboxylic acid syntheses .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Methodological Answer :
- Substituent variation : Replace the methoxymethyl group with ethoxymethyl or hydroxymethyl to modulate steric/electronic effects. For example, hydroxymethyl analogs may enhance hydrogen-bonding interactions with target proteins .
- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or azetidine to alter ring strain and conformational flexibility, as seen in integrin inhibitor optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
